molecular formula C13H17N3OS B7507932 2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide

2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B7507932
M. Wt: 263.36 g/mol
InChI Key: BMYNFPQBOUTQLA-UHFFFAOYSA-N
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Description

2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide, also known as ETP-46464, is a novel compound that has been gaining attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the class of thienopyrimidine derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide is not fully understood. However, it has been proposed that it exerts its antiproliferative effects by inhibiting the activity of protein kinase CK2, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, it has been found to downregulate the expression of several genes that are involved in cancer progression.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide in lab experiments is its potent antiproliferative activity against cancer cells. Furthermore, it has been found to exhibit low toxicity towards normal cells, making it a promising candidate for further development. However, one of the limitations of using this compound is its complex synthesis process, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research on 2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide. One of the potential areas of application is in the development of novel anticancer drugs. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its effects on cancer cells. Additionally, the synthesis process of this compound needs to be optimized to increase its availability for research purposes.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various studies. Its potent antiproliferative activity against cancer cells and low toxicity towards normal cells make it a promising candidate for further development. However, further research is needed to fully understand its mechanism of action and optimize its synthesis process.

Synthesis Methods

The synthesis of 2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide is a complex process that involves several steps. The initial step involves the reaction of 2-ethylthiophene with 2-chloro-5-nitropyrimidine in the presence of a base to form 2-ethyl-5-nitrothieno[2,3-d]pyrimidine. This compound is then reduced to 2-ethyl-5-aminothieno[2,3-d]pyrimidine using a reducing agent. The final step involves the reaction of 2-ethyl-5-aminothieno[2,3-d]pyrimidine with 4,5-dimethyl-1,3-thiazol-2-amine in the presence of a coupling agent to form this compound.

Scientific Research Applications

2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide has been extensively studied for its potential applications in biomedical research. It has been found to exhibit potent antiproliferative activity against several cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Properties

IUPAC Name

2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-6-9-14-8(3)10-7(2)11(13(17)16(4)5)18-12(10)15-9/h6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYNFPQBOUTQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C2C(=C(SC2=N1)C(=O)N(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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